Cas no 823-45-0 (Cyclohexanone,2-(hydroxymethylene)-)

Cyclohexanone,2-(hydroxymethylene)- structure
823-45-0 structure
Product name:Cyclohexanone,2-(hydroxymethylene)-
CAS No:823-45-0
MF:C7H10O2
MW:126.153102397919
CID:721507
PubChem ID:101871

Cyclohexanone,2-(hydroxymethylene)- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanone,2-(hydroxymethylene)-
    • (E)-2-(hydroxymethylene)cyclohexanone
    • 2-(hydroxymethylene)Cyclohexanone
    • 2-hydroxymethylenecyclohexanone
    • 2-hydroxymethylidenecyclohexanone
    • 2-oxo-cyclohexanecarbaldehyde
    • Einecs 212-514-4
    • 2-(Hydroxymethylene)cyclohexanone (ACI)
    • 2-(Hydroxymethylidene)cyclohexan-1-one
    • α-(Hydroxymethylene)cyclohexanone
    • Inchi: 1S/C7H10O2/c8-5-6-3-1-2-4-7(6)9/h5,8H,1-4H2
    • InChI Key: ORTWDKQPXZLPCA-UHFFFAOYSA-N
    • SMILES: O=C1CCCCC1=CO

Computed Properties

  • Exact Mass: 126.06800
  • Monoisotopic Mass: 126.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 1.4
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.30000
  • LogP: 1.57140

Cyclohexanone,2-(hydroxymethylene)- Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydride ;  20 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
General synthetic entry to dihydrooxepine-spiroisoxazoline natural products: total synthesis of psammaplysin A
Paciorek, Jan; et al, ChemRxiv, 2022, 1, 1-5

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium acetate
Reference
Microwave assisted synthesis, characterization and biocidal activities of some new chelates of carbazole derived Schiff bases of cadmium and tin metals
Yadav, Manju; et al, Spectrochimica Acta, 2014, 132, 733-742

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydride
Reference
Sodium hydride
Gawley, Robert E., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-9

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  20 h, 23 °C
Reference
Total Synthesis of the Dihydrooxepine-Spiroisoxazoline Natural Product Psammaplysin A
Paciorek, Jan; et al, Journal of the American Chemical Society, 2022, 144(43), 19704-19708

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ,  Ethanol ;  rt; overnight, rt
Reference
A novel necroptosis inhibitor-necrostatin-21 and its SAR study
Wu, Zhijie; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(17), 4903-4906

Cyclohexanone,2-(hydroxymethylene)- Raw materials

Cyclohexanone,2-(hydroxymethylene)- Preparation Products

Cyclohexanone,2-(hydroxymethylene)- Related Literature

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